2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide
Description
This compound features a pyrimido[4,5-d]pyrimidinone core substituted with a morpholino group at the 7-position and an acetamide-linked 4-(trifluoromethyl)benzyl moiety at the 3-position.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O3/c21-20(22,23)14-3-1-13(2-4-14)9-24-16(30)11-29-12-26-17-15(18(29)31)10-25-19(27-17)28-5-7-32-8-6-28/h1-4,10,12H,5-9,11H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZERBNAAGKXBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide typically involves multi-step organic reactions. The process starts with the preparation of the core pyrimido[4,5-d]pyrimidin ring system, followed by functionalization to introduce the morpholino and trifluoromethylbenzyl groups.
Formation of the pyrimido[4,5-d]pyrimidin core:
Starting materials: 2,4-diaminopyrimidine and a suitable aldehyde.
Reaction conditions: Acid-catalyzed cyclization under reflux.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
Oxidative cleavage of the morpholino group can be achieved using reagents like potassium permanganate.
Reduction:
Hydrogenation of the pyrimidine ring may be conducted under catalytic hydrogenation conditions.
Substitution:
Nucleophilic substitution reactions can occur at the benzyl position, particularly with strong nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution reagents: Sodium hydride (NaH), sodium methoxide.
Major Products Formed:
Oxidation: Corresponding carbonyl compounds.
Reduction: Hydrogenated derivatives.
Substitution: Variously substituted benzyl compounds.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Exploration of its reactivity and interaction with other chemical species.
Biology:
Investigated for potential as a bioactive molecule in drug discovery.
Studied for its interactions with biological macromolecules like proteins and DNA.
Medicine:
Explored for anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry:
Utilized in materials science for the synthesis of functional polymers and advanced materials.
Application in catalysis as a ligand or intermediate.
Mechanism of Action
Molecular Targets and Pathways: The specific mechanism by which 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide exerts its effects depends on its application. In medicinal contexts, it may interact with enzyme active sites or receptor proteins, modulating their activity. The presence of the morpholino group and the trifluoromethylbenzyl moiety likely contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares a pyrimido[4,5-d]pyrimidinone scaffold with analogs like (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f). Key distinctions include:
Structural Implications :
- The morpholino group in the target compound enhances solubility compared to 11f’s pyridinylamino group, which may reduce passive diffusion across membranes.
- The trifluoromethylbenzyl-acetamide side chain likely improves target selectivity for hydrophobic binding pockets, whereas 11f’s benzodiazepine-carboxamide moiety suggests broader affinity for CNS targets (e.g., GABA receptors).
Pharmacokinetic and Pharmacodynamic Hypotheses
| Parameter | Target Compound | Compound 11f (Hypothesized) |
|---|---|---|
| Molecular Weight | ~460 g/mol | ~720 g/mol |
| LogP (Predicted) | 2.1–2.8 (moderate lipophilicity) | 3.5–4.2 (high lipophilicity) |
| Solubility | Higher (due to morpholino) | Lower (due to bulky substituents) |
| Target Selectivity | Kinases, ATP-binding proteins | CNS targets (e.g., GABA receptors) |
Key Observations :
- The target compound’s lower molecular weight and polar morpholino group suggest superior bioavailability compared to 11f.
- 11f’s benzodiazepine moiety may confer sedative or anxiolytic effects absent in the target compound.
Efficacy and Binding Affinity
While direct comparative data are unavailable, structural analogs provide insights:
- Morpholino derivatives of pyrimido-pyrimidines demonstrate IC₅₀ values of 10–100 nM against kinases like PI3K and mTOR .
- Benzodiazepine-containing analogs (e.g., 11f) show sub-micromolar binding to GABAₐ receptors but reduced kinase inhibition .
Biological Activity
The compound 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide (CAS Number: 1286732-47-5) is a novel pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.4 g/mol. The structure features a morpholino group and a trifluoromethylbenzyl moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F3N6O3 |
| Molecular Weight | 448.4 g/mol |
| CAS Number | 1286732-47-5 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways. For instance, derivatives with similar structures have been shown to inhibit PI3 kinase p110alpha with low IC50 values, indicating potent inhibitory effects on cancer cell proliferation .
- Anticancer Properties : Case studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of stress response pathways that lead to cell cycle arrest and programmed cell death.
- Selectivity and Potency : The selectivity for certain targets over others is crucial for minimizing side effects. Compounds structurally similar to this one have shown selective inhibition of specific protein kinases, which suggests that this compound may also possess such selectivity .
The proposed mechanisms of action for this compound include:
- Kinase Inhibition : The presence of the pyrimidine core suggests potential interactions with ATP-binding sites in kinases. This could lead to the inhibition of downstream signaling pathways critical for tumor growth and survival.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, the compound may promote cancer cell death while sparing normal cells.
Case Studies
- Study on PI3K Inhibition :
- Antitumor Activity in Melanoma :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
